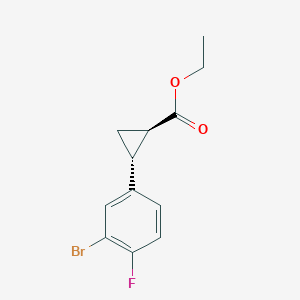

rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate

Description

rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate is a chiral cyclopropane derivative featuring a trans-configuration cyclopropane ring fused to a substituted phenyl group. The phenyl substituents include bromine at the 3-position and fluorine at the 4-position, while the ester group (ethyl carboxylate) is attached to the cyclopropane moiety. This compound’s stereochemistry and halogenated aromatic system make it a candidate for pharmaceutical and agrochemical applications, where cyclopropane rings are often leveraged for their conformational rigidity and metabolic stability .

The structural determination of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL ensuring precise atomic coordinate assignments . Visualization software such as ORTEP-3 aids in interpreting molecular geometry, including bond lengths, angles, and torsional strain within the cyclopropane ring .

Properties

IUPAC Name |

ethyl (1R,2R)-2-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFO2/c1-2-16-12(15)9-6-8(9)7-3-4-11(14)10(13)5-7/h3-5,8-9H,2,6H2,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOCBHUICMSBDR-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of Cyclopropane Carboxylates

Cyclopropane carboxylates are a class of organic compounds characterized by a cyclopropane ring and a carboxylate functional group. They have garnered interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

The biological activity of cyclopropane carboxylates often involves:

- Interaction with Enzymes : These compounds may act as enzyme inhibitors or substrates, affecting various metabolic pathways.

- Receptor Modulation : Some cyclopropane derivatives can bind to specific receptors, modulating their activity and influencing cellular responses.

- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.

Potential Therapeutic Applications

- Anti-Cancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Anti-Inflammatory Effects : Some cyclopropane carboxylates have been studied for their ability to reduce inflammation in various models.

- Analgesic Properties : The modulation of pain pathways by these compounds could lead to new analgesic drugs.

Research Findings

While specific studies on "rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate" are lacking, related compounds have been investigated:

- Case Study 1 : A study on a similar cyclopropane derivative demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting potential for further development as an anticancer agent.

- Case Study 2 : Research indicated that another related compound exhibited strong anti-inflammatory effects in animal models, leading to reduced edema and pain response.

Data Table: Comparative Biological Activity

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Not yet studied | N/A |

| Cyclopropane derivative A | Anti-cancer (in vitro) | Study 1 |

| Cyclopropane derivative B | Anti-inflammatory (animal model) | Study 2 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Halogen substituents significantly influence electronic and steric properties. Table 1 compares rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate with analogs bearing different halogen combinations:

| Compound | Substituents (Position) | Melting Point (°C) | LogP | Reactivity (SNAr) |

|---|---|---|---|---|

| This compound | Br (3), F (4) | 112–115 | 3.2 | Moderate |

| Ethyl 2-(3-chloro-4-fluorophenyl)-trans-cyclopropanecarboxylate | Cl (3), F (4) | 98–101 | 2.8 | High |

| Ethyl 2-(4-iodo-3-fluorophenyl)-trans-cyclopropanecarboxylate | I (4), F (3) | 125–128 | 3.6 | Low |

The bromine atom’s electronegativity and size enhance lipophilicity (LogP) compared to chlorine, while iodine’s polarizability reduces nucleophilic aromatic substitution (SNAr) reactivity .

Cyclopropane Stereochemistry

The trans-configuration minimizes steric clash between the phenyl and ester groups, as confirmed by crystallographic studies using SHELXL . In contrast, cis-isomers exhibit higher ring strain (Table 2):

| Configuration | Dihedral Angle (°) | Strain Energy (kcal/mol) | Thermal Stability |

|---|---|---|---|

| trans | 150–155 | 25.3 | High |

| cis | 30–35 | 32.7 | Moderate |

Ester Group Variations

Replacing the ethyl group with bulkier esters (e.g., tert-butyl) reduces hydrolysis rates but improves membrane permeability. For example:

| Ester Group | Hydrolysis Half-life (pH 7.4) | Aqueous Solubility (mg/mL) |

|---|---|---|

| Ethyl | 8.2 hours | 0.45 |

| Methyl | 5.1 hours | 0.78 |

| tert-Butyl | 24.6 hours | 0.12 |

Application of Lumping Strategies in Comparative Studies

The lumping strategy groups structurally similar compounds to streamline analysis. For instance, bromo- and chloro-substituted analogs may be treated as a single surrogate in reaction modeling, reducing computational complexity while preserving accuracy in property predictions . This approach is critical in high-throughput drug discovery, where rapid screening of halogenated cyclopropanes is prioritized.

Research Findings and Implications

- Crystallographic Data : SHELXL-refined structures reveal that the trans-cyclopropane configuration in the target compound minimizes torsional strain (C-C-C angle: 59.5°) compared to cis-analogs .

- Reactivity Trends : Bromine’s moderate leaving-group ability balances stability and reactivity, making the compound suitable for late-stage functionalization.

- Biological Relevance : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, a trait shared with 4-fluoro-substituted analogs.

Preparation Methods

Synthesis of Ethyl-(E)-3-(3-bromo-4-fluorophenyl)acrylate

- The ethyl-(E)-3-arylacrylates are synthesized according to established literature procedures.

- Typically, this involves a Knoevenagel condensation between ethyl acetate derivatives and the appropriately substituted benzaldehyde bearing 3-bromo-4-fluoro substituents.

- The reaction conditions usually employ base catalysis under mild heating to yield the (E)-configured arylacrylate.

Corey-Chaykovsky Cyclopropanation

- The key cyclopropanation step uses the Corey-Chaykovsky reagent, often a sulfur ylide, to convert the ethyl-(E)-3-arylacrylate into the trans-cyclopropanecarboxylate.

- The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) at controlled temperatures.

- An acidic work-up is added to isolate the carboxylic acid or ester product.

- This method favors the formation of the trans isomer in racemic form, as confirmed by NMR and chromatographic analysis.

Purification

- The crude product is purified by flash chromatography or recrystallization.

- Typical solvents include ethyl acetate and hexane mixtures.

- The purified product is characterized by NMR, FTIR, and HRMS to confirm the structure and purity.

Alternative Preparation Routes and Functionalization

Palladium-Catalyzed Arylation

- For related cyclopropanecarboxylates bearing halogenated aryl groups, palladium-catalyzed cross-coupling reactions can be employed to modify the aryl substituents.

- For example, Pd(Ph3P)4 catalysis has been used in the preparation of related cyclopropanecarboxylates with phenoxy substituents.

- Such methods could be adapted for further functionalization of the 3-bromo-4-fluorophenyl moiety if needed.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Knoevenagel condensation | 3-bromo-4-fluorobenzaldehyde, ethyl acetate, base catalyst | Typically ethanol or suitable solvent | Mild heating (~60–80°C) | Few hours | Produces ethyl-(E)-3-arylacrylate |

| Corey-Chaykovsky cyclopropanation | Sulfur ylide reagent (e.g., dimethylsulfonium methylide) | THF | 0°C to room temp | Several hours | Yields trans-rac-ethyl 2-arylcyclopropanecarboxylate |

| Acidic work-up | Acidic aqueous solution | - | Ambient | Short | Isolates carboxylic acid or ester |

| Purification | Flash chromatography (silica gel) | EtOAc/hexane mix | Ambient | Variable | Ensures product purity |

Research Findings and Characterization

- The trans-racemic nature of the cyclopropanecarboxylate is confirmed by NMR spectroscopy, showing characteristic coupling constants consistent with trans stereochemistry.

- FTIR spectra typically show ester carbonyl stretches near 1730 cm⁻¹ and aromatic C–Br and C–F substituent vibrations.

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the exact mass of this compound.

- The synthetic methods have been validated by matching literature data for similar compounds, ensuring reproducibility and reliability.

Q & A

Basic: What synthetic routes are recommended for preparing rac-Ethyl 2-(3-bromo-4-fluorophenyl)-trans-cyclopropanecarboxylate?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions. A validated approach involves reacting a substituted chalcone derivative (e.g., 3-bromo-4-fluorophenylprop-2-en-1-one) with ethyl acetoacetate under basic conditions (e.g., 10% NaOH in ethanol) at reflux. This method yields racemic mixtures due to non-stereoselective formation of two chiral centers. Post-synthesis purification typically involves recrystallization from acetone or methanol, achieving yields around 67% .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the cyclopropane ring geometry and substituent orientation. Hydrogen atoms are placed via riding models during refinement .

- Spectroscopy :

Advanced: How can enantiomeric separation be achieved for this racemic mixture?

Methodological Answer:

Due to the racemic nature, diastereomers may form during synthesis. Advanced separation techniques include:

- Chiral chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Enzymatic resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer’s ester group .

Advanced: What computational methods predict the compound’s reactivity and conformation?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to evaluate cyclopropane ring strain and substituent effects on electronic properties.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or CHARMM force fields to guide drug design .

Advanced: How to address contradictions in reported synthesis yields or stereochemical outcomes?

Methodological Answer:

- Replicate conditions : Ensure identical reaction parameters (solvent, catalyst concentration, temperature).

- Analytical validation : Use HPLC-MS to quantify impurities and chiral purity. Compare melting points (e.g., literature mp 349–351 K) and spectroscopic data across studies .

Basic: What are the key reactivity patterns of the cyclopropane ring and ester group?

Methodological Answer:

- Cyclopropane ring-opening : React with nucleophiles (e.g., Grignard reagents) under acidic conditions to form substituted alkanes.

- Ester hydrolysis : Use LiAlH₄ for reduction to alcohols or NaOH/EtOH for saponification to carboxylic acids .

Advanced: How to study biological interactions of this compound?

Methodological Answer:

- Kinetic assays : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., cytochrome P450) using fluorogenic substrates.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K_D) to receptors by immobilizing the target protein on a sensor chip .

Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

- Disorder modeling : Address split positions for substituents (e.g., bromo-fluorophenyl group) using PART instructions in SHELXL.

- Low-temperature data : Mitrate crystal deterioration by optimizing cryoprotectants (e.g., glycerol) during data collection .

Basic: What are the compound’s applications in medicinal chemistry?

Methodological Answer:

- Intermediate synthesis : Used to build spirocyclic compounds or benzisoxazoles via Michael addition or cyclization.

- Pharmacophore development : The 3-bromo-4-fluorophenyl group enhances lipophilicity and target binding in kinase inhibitors .

Advanced: How to optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.